molecular formula C18H16N2O2 B5854809 (E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide

(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide

Cat. No.: B5854809
M. Wt: 292.3 g/mol
InChI Key: OXYHFOBZWXMHLL-RVDMUPIBSA-N
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Description

(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a methoxy group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then reacted with N-phenylprop-2-enamide under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or the double bond to a single bond.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alkanes.

Scientific Research Applications

(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated nitrile moiety is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. This reactivity underlies its potential therapeutic effects, such as anticancer activity by inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid
  • N-phenylprop-2-enamide derivatives
  • Chalcone derivatives

Uniqueness

(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-10-14(8-9-17(13)22-2)11-15(12-19)18(21)20-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,20,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYHFOBZWXMHLL-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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